N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiadiazolo-triazinone moiety via a sulfanyl acetamide bridge. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for diverse biological interactions, particularly in enzyme inhibition and anticancer applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S3/c1-7-3-4-9-10(5-7)25-13(16-9)17-11(22)6-24-15-20-21-12(23)8(2)18-19-14(21)26-15/h3-5H,6H2,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZGAXKZASWEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=O)C(=NN=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazine with 6-methylbenzo[d]thiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is also being explored for use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a common acetamide-thioether backbone with several analogues (Table 1). Key variations lie in substituents and fused heterocyclic systems:
Key Observations :
Key Observations :
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzothiazole moiety with a thiadiazole derivative. The molecular formula is , and its molecular weight is approximately 342.42 g/mol. The presence of multiple heterocyclic rings suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : A derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:
- Target Enzyme : Inhibitors of DNA topoisomerases have shown promise in cancer therapy.
- Research Findings : Preliminary assays indicated that the compound could inhibit topoisomerase activity in vitro, which is crucial for DNA replication and repair in rapidly dividing cells.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound may modulate receptor activity involved in signaling pathways associated with inflammation and cancer.
- Enzyme Interaction : It may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential as an antibacterial agent |
| Study 2 | Induced apoptosis in MCF7 breast cancer cells | Indicates anticancer properties |
| Study 3 | Inhibited topoisomerase II activity in vitro | Supports further development as a chemotherapeutic agent |
Q & A
Q. What are the key synthetic steps for N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step heterocyclization reactions. For example, intermediate thioamides are formed by reacting isothiocyanates with benzohydrazide in ethanol under reflux (76.2% yield), followed by cyclization in concentrated sulfuric acid at 293–298 K for 24 hours (97.4% yield). Critical steps include controlling reactant ratios and reaction duration to avoid byproducts . Purification often employs recrystallization from ethanol or acetic acid, monitored via TLC (chloroform:acetone, 3:1) .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, thiadiazole ring vibrations at ~1122 cm⁻¹) .
- ¹H NMR confirms proton environments (e.g., methyl groups at δ 1.91 ppm, aromatic protons at δ 7.52–7.94 ppm) .
- Mass spectrometry (FAB) validates molecular weight (e.g., [M+H]⁺ at m/z = 384) .
- X-ray diffraction resolves crystal structures and bond angles, critical for confirming bicyclic systems like thiadiazolo-triazine moieties .
Q. What pharmacological activities are associated with this compound?
Structural analogs exhibit anticancer (IC₅₀ values in µM ranges) and antimicrobial activities, attributed to thiazole and triazine moieties that interact with DNA topoisomerases or microbial enzymes . For example, benzo[d]thiazol-2-yl derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
- Catalysts : Triethylamine facilitates coupling reactions by scavenging HCl .
- Temperature control : Cyclization steps require precise heating (e.g., 293–298 K for 24 hours) to prevent decomposition .
- Stoichiometry : A 1:1 molar ratio of isothiocyanate to benzohydrazide minimizes side products .
Q. How can computational methods aid in reaction design for this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For example, computational modeling can identify transition states for heterocyclization, reducing trial-and-error experimentation by 30–50% . Density Functional Theory (DFT) simulations further validate intermediate stability .
Q. How to address challenges in isolating intermediates during synthesis?
Co-crystallization techniques (e.g., using ethanol/ice mixtures) help isolate intermediates like N-substituted thioamides. If isolation fails, in situ monitoring via HPLC or inline IR spectroscopy can track reaction progress without purification . Adjusting pH during workup (e.g., ice quenching in H₂SO₄ reactions) also improves precipitation .
Q. What strategies are used to study interactions with biological targets?
- Molecular docking : Predicts binding affinities to targets like EGFR kinase (e.g., glide scores < -8 kcal/mol) .
- SAR studies : Modifying the acetamide or thiadiazole groups enhances selectivity. For example, fluorophenyl substitutions increase anticancer potency by 2-fold .
- Enzyme assays : Measures inhibition of β-lactamase or COX-2 using fluorogenic substrates (e.g., IC₅₀ = 1.2 µM) .
Q. How to resolve contradictory data in stability studies under varying conditions?
- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone regions (e.g., sulfanyl groups degrade at pH > 9) .
- Statistical analysis : Apply multivariate ANOVA to distinguish experimental noise from true instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
